![molecular formula C31H27ClN4O2S B2505190 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide CAS No. 383896-52-4](/img/structure/B2505190.png)
4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide
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Overview
Description
4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide is a useful research compound. Its molecular formula is C31H27ClN4O2S and its molecular weight is 555.09. The purity is usually 95%.
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Biological Activity
The compound 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₂₃H₂₃ClN₄O₂S
- Molecular Weight : 442.97 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, including anticancer, antimicrobial, and anticonvulsant properties. Below are detailed findings regarding its biological effects.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the phenyl rings significantly influenced the anticancer potency of similar compounds. The presence of electron-donating groups (like methyl) on the phenyl ring enhances cytotoxicity by improving interactions with target proteins involved in cancer cell proliferation .
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
4-(4-chlorophenyl)-... | A549 (Lung Cancer) | 1.61 ± 1.92 |
Similar Derivative | Jurkat (Leukemia) | <1.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the thiazole moiety significantly contributes to this activity .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhi | 15 µg/mL |
Bacillus subtilis | 10 µg/mL |
Anticonvulsant Activity
In models of induced convulsions, compounds similar to this one have been evaluated for their anticonvulsant effectiveness. The results indicate that the presence of specific functional groups is crucial for enhancing anticonvulsant activity .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Interaction : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell signaling pathways, primarily through hydrophobic contacts and hydrogen bonds.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission and has implications in neurodegenerative diseases.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Study on Anticancer Effects : A synthesized derivative of the compound displayed potent activity against A549 lung cancer cells, with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .
- Antimicrobial Efficacy Study : In a comparative analysis with conventional antibiotics, the compound exhibited superior efficacy against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
Scientific Research Applications
The compound 4-(4-chlorophenyl)-5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-2-methyl-N-(o-tolyl)nicotinamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by data tables and case studies.
Structure and Composition
The compound features:
- A chlorophenyl group
- A cyano group
- A thioether linkage
- A nicotinamide moiety
This structure suggests potential interactions with biological targets, particularly in the context of drug design.
Molecular Formula
The molecular formula can be represented as C21H22ClN3O2S, indicating a complex arrangement conducive to various chemical interactions.
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, similar compounds have been evaluated against multiple cancer cell lines using the National Cancer Institute (NCI) protocols.
Case Study: Anticancer Efficacy
A study on related compounds demonstrated percent growth inhibition (PGI) rates of over 70% against various cancer types, including ovarian and breast cancers. The mechanism of action often involves disruption of tubulin polymerization, which is critical for cancer cell division.
Compound | Cancer Type | PGI (%) |
---|---|---|
Compound A | Ovarian | 86.61 |
Compound B | Breast | 75.99 |
Compound C | CNS | 67.55 |
Anti-inflammatory Properties
Compounds with similar structural motifs have also been investigated for their anti-inflammatory effects. The thioether and cyano groups are believed to contribute to the inhibition of key inflammatory pathways.
In Silico Studies
Molecular docking studies have shown potential binding affinities to 5-lipoxygenase (5-LOX), an important enzyme in the inflammatory response. Such findings suggest that the compound could be optimized for anti-inflammatory drug development.
Neuroprotective Effects
There is emerging evidence that compounds with nicotinamide structures may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
Research Insights
In vitro studies have indicated that derivatives can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease.
Safety Profile
Toxicity assessments are crucial for any new compound. Preliminary studies on related compounds suggest a favorable safety profile with low mutagenicity and immunotoxicity risks.
Assessment Type | Result |
---|---|
Mutagenicity | Negative |
Immunotoxicity | Low Risk |
Synthetic Optimization
Future research should focus on optimizing the synthesis of this compound to enhance its biological activity and reduce any potential side effects. This includes exploring different substituents on the phenyl rings and variations in the thioether linkages.
Clinical Trials
Given the promising preclinical data, advancing to clinical trials will be essential for evaluating efficacy and safety in humans. Collaborations with pharmaceutical companies could facilitate this transition.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27ClN4O2S/c1-18-9-14-24(15-20(18)3)35-27(37)17-39-31-25(16-33)29(22-10-12-23(32)13-11-22)28(21(4)34-31)30(38)36-26-8-6-5-7-19(26)2/h5-15H,17H2,1-4H3,(H,35,37)(H,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMAHEWQNIPUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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